N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiophene derivatives and dimethylaminoethyl groups, followed by their coupling through amide bond formation. Common reagents used in these reactions include oxalyl chloride, amines, and thiophene derivatives under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the amide bond would yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)propionamide
Uniqueness
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and the presence of both thiophene and oxalamide moieties
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-18(2)13(11-5-7-21-10-11)9-17-15(20)14(19)16-8-12-4-3-6-22-12/h3-7,10,13H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYHBLFAAIDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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